Methyl 2-amino-2-(2,6-dichlorophenyl)acetate

Description

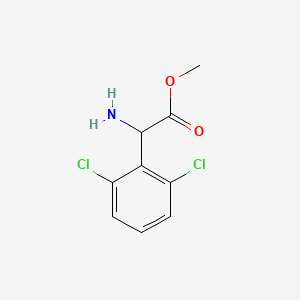

Methyl 2-amino-2-(2,6-dichlorophenyl)acetate (CAS: 15307-78-5) is a methyl ester derivative of diclofenac, a non-steroidal anti-inflammatory drug (NSAID). Its structure features a 2,6-dichlorophenyl group, an amino group, and a methyl ester moiety (Fig. 1). This compound is primarily recognized as an impurity in the synthesis of aceclofenac, a prodrug of diclofenac . Its physicochemical properties, such as lipophilicity due to the ester group, differentiate it from the parent diclofenac (a carboxylic acid) and its sodium salt.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-amino-2-(2,6-dichlorophenyl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO2/c1-14-9(13)8(12)7-5(10)3-2-4-6(7)11/h2-4,8H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCAFQQRDOMKZEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=C(C=CC=C1Cl)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation with Aniline

A 2,6-dichlorophenoxyacetic acid ester (e.g., ethyl ester) reacts with aniline in the presence of sodium methoxide, forming an intermediate Schiff base. The reaction occurs in n-butanol at 100°C, with sodium methoxide catalyzing both condensation and subsequent rearrangement.

Smiles Rearrangement

The Schiff base undergoes a Smiles rearrangement at 95–100°C, facilitated by the alkaline medium, to yield a 2,6-dichlorophenylaminoacetophenone derivative. This step is critical for establishing the amine moiety adjacent to the aromatic ring.

Aminolysis and Cyclization

The ketone intermediate is treated with chloroacetyl chloride in chlorobenzene at 110–120°C, forming a chloroacetamide derivative. Cyclization via intramolecular nucleophilic substitution produces a lactam intermediate, which is hydrolyzed under alkaline conditions to yield the target ester.

Optimization Data :

| Step | Solvent | Catalyst | Temperature | Yield (%) |

|---|---|---|---|---|

| Condensation | n-Butanol | NaOCH₃ | 100°C | 78 |

| Rearrangement | n-Butanol | NaOCH₃ | 95°C | 85 |

| Chloroacetylation | Chlorobenzene | DMAP (5 mol%) | 120°C | 91 |

| Cyclization/Hydrolysis | Water/THF | NaOH | 80°C | 88 |

This method offers scalability and high purity (>98%) but requires careful handling of toxic intermediates like chloroacetyl chloride.

Reductive Dehalogenation of Haloethyl Esters

KR100249134B1 discloses an alternative approach using reductive dehalogenation. A haloethyl ester of 2-[(2,6-dichlorophenyl)amino]phenylacetoxyacetic acid is treated with zinc dust in tetrahydrofuran (THF) at 50–60°C. The zinc mediates a single-electron transfer, cleaving the carbon-halogen bond and yielding the methyl ester after workup with methanol.

Reaction Scheme :

Advantages :

-

Avoids acidic conditions, reducing side reactions.

-

Suitable for substrates sensitive to strong acids/bases.

Limitations :

-

Lower yield (70–75%) due to competing disproportionation.

Comparative Analysis of Synthetic Routes

The table below evaluates the three primary methods based on critical parameters:

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Esterification | 85–92 | 95 | High | High |

| Multi-Step Synthesis | 78–88 | 98 | Moderate | Moderate |

| Reductive Dehalogenation | 70–75 | 90 | Low | Low |

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(2,6-dichlorophenyl)acetate undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: 2-amino-2-(2,6-dichlorophenyl)acetic acid.

Reduction: 2-amino-2-(2,6-dichlorophenyl)ethanol.

Substitution: Various alkylated derivatives depending on the alkyl halide used.

Scientific Research Applications

Pharmacological Applications

Methyl 2-amino-2-(2,6-dichlorophenyl)acetate exhibits potent anti-inflammatory and analgesic effects. Its mechanism of action primarily involves the inhibition of cyclooxygenase enzymes (COX), leading to reduced production of prostaglandins—key mediators in the inflammatory response. This compound shows promise in various therapeutic areas:

- Pain Management : Similar to diclofenac, it is effective in treating pain associated with conditions like arthritis and post-operative recovery.

- Anti-inflammatory Treatments : It can be utilized in formulations aimed at reducing inflammation in chronic conditions such as rheumatoid arthritis.

- Gastrointestinal Safety : Preliminary studies suggest that it may have a lower incidence of gastrointestinal side effects compared to traditional NSAIDs, making it a safer alternative for long-term use .

Case Studies and Research Findings

Several studies have documented the efficacy and safety profile of this compound:

- A study comparing various NSAIDs found that this compound exhibited comparable anti-inflammatory effects to celecoxib and diclofenac but with potentially fewer side effects on the gastrointestinal tract .

- Experimental models using carrageenan-induced paw edema demonstrated significant reductions in inflammation when treated with this compound, indicating its effectiveness in acute inflammatory responses .

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-(2,6-dichlorophenyl)acetate involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . This compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Sodium Diclofenac (C₁₄H₁₀Cl₂NNaO₂)

Structural Differences : Sodium diclofenac replaces the methyl ester with a sodium carboxylate group (Fig. 2).

Pharmacological Activity : As a sodium salt, it exhibits higher water solubility, enhancing bioavailability. Metal coordination compounds of sodium diclofenac (e.g., [Mg(L)₂(H₂O)₄]·6H₂O) demonstrate 35–50% anti-inflammatory efficacy in preclinical models, surpassing diclofenac’s 17% .

Applications : Widely used in anti-inflammatory formulations, with coordination complexes showing enhanced therapeutic effects .

Methyl [2-[(2,6-Dichlorophenyl)amino]phenyl]acetate (Aceclofenac Impurity B)

Identity: This compound is structurally identical to the target compound and is classified as a synthesis impurity in aceclofenac production . Safety Profile: Limited direct data, but sodium diclofenac derivatives cause mild eye irritation, while methyl esters (e.g., methyl salicylate) show irreversible ocular effects in tissue cultures .

Isocoumarin Derivatives (e.g., (1-oxo-1H-isochromen-3-yl)methyl 2-(3-((2,6-dichlorophenyl)amino)phenyl)acetate)

Structural Modifications : Incorporation of an isocoumarin ring increases molecular complexity and weight.

Pharmacological Activity : These derivatives exhibit antibacterial activity against Staphylococcus aureus and Bacillus subtilis, antifungal activity against Aspergillus spp., and antioxidant properties comparable to ascorbic acid .

Positional Isomers (e.g., Methyl 2-amino-2-(2,3-dichlorophenyl)acetate)

Substituent Effects : The 2,3-dichloro substitution alters steric and electronic properties compared to the 2,6-dichloro configuration. This positional isomerism may reduce NSAID-like activity, as the 2,6-dichloro arrangement is critical for COX enzyme inhibition .

Metal Coordination Compounds (e.g., [Sn(L)₂(H₂O)₂])

Coordination Chemistry: Sodium diclofenac acts as a monodentate ligand via carboxylate oxygen, forming complexes with Mg²⁺, Ca²⁺, and Pt²⁺. These complexes lose crystallization water below 423 K, with coordination water retained until higher temperatures .

Data Tables

Table 1: Structural and Pharmacological Comparison

Biological Activity

Overview

Methyl 2-amino-2-(2,6-dichlorophenyl)acetate is a chemical compound classified as a non-steroidal anti-inflammatory drug (NSAID). It is structurally related to diclofenac, a widely used anti-inflammatory medication. This compound exhibits significant biological activity, particularly in the realms of anti-inflammatory and analgesic effects. Its mechanism of action primarily involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of prostaglandins—mediators of inflammation and pain.

- Chemical Formula : CHClN\O

- Molecular Weight : Approximately 219.06 g/mol

- Functional Groups : Methyl ester, amino group, dichlorophenyl moiety

This compound acts by:

- Inhibition of COX Enzymes : This leads to decreased production of prostaglandins, resulting in reduced inflammation and pain.

- Interaction with Other Molecular Targets : Beyond COX inhibition, this compound may interact with various biological receptors and enzymes, potentially modulating signal transduction pathways and influencing cellular functions .

Anti-inflammatory and Analgesic Effects

Research indicates that this compound demonstrates notable anti-inflammatory and analgesic properties. It has been shown to reduce inflammatory responses in animal models significantly.

| Study | Dosage (mg/kg) | Inflammatory Response (P-value) |

|---|---|---|

| Control Group | - | - |

| Low Dose Group | 32 | P < 0.05 |

| Medium Dose Group | 64 | P < 0.01 |

| High Dose Group | 128 | P < 0.001 |

The results indicate that higher doses correlate with more significant reductions in inflammation .

Comparison with Diclofenac

This compound is noted for potentially having fewer gastrointestinal side effects compared to diclofenac due to its modified structure. This characteristic makes it a promising candidate for further pharmaceutical development .

Case Studies

-

Animal Model Study :

- Objective : To evaluate the analgesic effect on acetic acid-induced writhing in mice.

- Findings : The compound significantly reduced writhing responses compared to control groups, indicating strong analgesic properties (P < 0.01).

- : this compound exhibits potent analgesic activity comparable to established NSAIDs .

- Gastrointestinal Safety Assessment :

Research Applications

This compound has several applications in scientific research:

Q & A

Q. What are the standard synthetic routes for Methyl 2-amino-2-(2,6-dichlorophenyl)acetate, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves esterification or amidation of precursor molecules. A common approach is refluxing 2,6-dichlorophenylacetic acid derivatives with methanol in the presence of a catalytic acid (e.g., sulfuric acid) to form the ester. For example, a similar compound, 2,4-dichlorophenoxy acetate, was synthesized by dissolving 2,4-dichlorobenzoic acid in methanol with sulfuric acid, followed by 4 hours of reflux, precipitation in ice water, and recrystallization from ethanol to achieve an oily product . Optimization includes adjusting molar ratios, reaction time, and purification methods (e.g., column chromatography or recrystallization) to improve yield and purity. Multi-step routes, such as those used in Diclofenac synthesis (e.g., nitration, hydrogenation, and Chapman rearrangement), may also apply to derivatives of this compound .

Q. What spectroscopic and chromatographic methods are recommended to confirm the structure and purity of this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : To confirm the presence of the 2,6-dichlorophenyl group and ester/amine functional groups.

- High-Performance Liquid Chromatography (HPLC) : For purity assessment, especially to detect impurities like unreacted starting materials or byproducts .

- Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns.

- X-ray Crystallography : For definitive structural confirmation, as demonstrated in analogous compounds where crystal structures resolved bond angles and stereochemistry .

Q. What safety precautions are critical when handling this compound in laboratory settings?

While specific toxicity data for this compound is limited, structural analogs (e.g., sodium [2-[(2,6-dichlorophenyl)amino]phenyl]acetate) have shown mild eye irritation . Recommended precautions include:

- Use of personal protective equipment (PPE): Gloves, lab coats, and safety goggles.

- Ventilation: Conduct reactions in a fume hood to avoid inhalation of vapors.

- Waste disposal: Follow institutional guidelines for halogenated organic compounds.

- Refer to safety data sheets (SDS) of structurally similar compounds for hazard mitigation .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound and its analogs?

Discrepancies in irritation or toxicity data (e.g., conflicting reports on methyl salicylate’s eye irritation ) can arise from variations in test methods, purity, or species-specific responses. To address this:

- Standardize protocols : Adhere to OECD guidelines (e.g., Test Guideline 405 for eye irritation) to ensure reproducibility .

- Verify compound purity : Use HPLC or GC-MS to rule out impurities as confounding factors.

- Cross-validate with multiple models : Compare in vitro (e.g., tissue culture) and in vivo (e.g., rabbit) results to identify species-specific effects .

Q. What experimental design considerations are critical for assessing the bioactivity of this compound in drug discovery?

- Structure-activity relationship (SAR) studies : Modify substituents (e.g., halogen positions) to evaluate impact on biological targets, as seen in analogs like 2-amino-2-(2,6-difluorophenyl)acetic acid hydrochloride .

- In vitro assays : Use cell-based models (e.g., COX inhibition assays for NSAID activity) to screen for anti-inflammatory potential .

- Dose-response analysis : Establish EC50/IC50 values using gradient concentrations to quantify potency.

Q. How is this compound utilized as an intermediate in multi-step pharmaceutical syntheses?

This compound may serve as a precursor in synthesizing nonsteroidal anti-inflammatory drugs (NSAIDs) like Diclofenac. For example, analogous esters undergo hydrolysis to form carboxylic acids, which are then functionalized via amidation or rearrangement reactions . Key steps include:

- Hydrolysis : Convert the ester to a free acid under basic conditions.

- Chloroimine intermediates : React with thionyl chloride to form reactive intermediates for condensation with phenolic compounds .

Q. What methodologies are recommended for evaluating the environmental impact of this compound in ecotoxicology studies?

- Biodegradability testing : Use OECD Test Guideline 301F to assess readiness for microbial degradation .

- Bioaccumulation potential : Measure bioconcentration factors (BCF) in aquatic organisms (e.g., rainbow trout) .

- Partition coefficient (log Pow) : Determine hydrophobicity via octanol-water partitioning to predict environmental mobility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.